![molecular formula C13H11FN4 B2761224 3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 685106-57-4](/img/structure/B2761224.png)
3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Overview
Description
3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with a fluorophenyl group at the 3-position and a methyl group at the 5-position. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary targets of 3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine are mycobacterial ATP synthase and Mer and Flt3 tyrosine kinase enzymes . These targets play a crucial role in the energy production and signal transduction pathways of cells, respectively .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It acts as a potent inhibitor of mycobacterial ATP synthase, which is essential for the energy production in Mycobacterium tuberculosis . Additionally, it acts as a dual inhibitor for both Mer and Flt3 tyrosine kinase enzymes .
Biochemical Pathways
The inhibition of mycobacterial ATP synthase disrupts the energy production in Mycobacterium tuberculosis, leading to the inhibition of bacterial growth . The inhibition of Mer and Flt3 tyrosine kinase enzymes can disrupt signal transduction pathways, potentially leading to the inhibition of cell proliferation .
Result of Action
The inhibition of mycobacterial ATP synthase by this compound results in potent in vitro growth inhibition of Mycobacterium tuberculosis . The inhibition of Mer and Flt3 tyrosine kinase enzymes can lead to the suppression of cell proliferation .
Biochemical Analysis
Biochemical Properties
Pyrazolo[1,5-a]pyrimidines are known for their significant impact in medicinal chemistry and their potential as antitumor scaffolds . They have been highlighted for their anticancer potential and enzymatic inhibitory activity .
Cellular Effects
Related pyrazolo[1,5-a]pyrimidines have shown potential as antitumor agents .
Molecular Mechanism
Related pyrazolo[1,5-a]pyrimidines have been studied for their interactions with various biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-ketoester. This reaction is usually carried out under reflux conditions in the presence of an acid catalyst.
Cyclization to Form Pyrazolo[1,5-a]pyrimidine: The pyrazole intermediate is then subjected to cyclization with a suitable aldehyde or ketone to form the pyrazolo[1,5-a]pyrimidine core. This step often requires the use of a base such as sodium ethoxide or potassium carbonate.
Introduction of Substituents: The final step involves the introduction of the fluorophenyl and methyl groups at the 3- and 5-positions, respectively. This can be achieved through various substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the existing functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
Antitumor Activity
Research has demonstrated that 3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine exhibits potent antitumor properties. It acts as an inhibitor of various kinases involved in cancer progression, particularly targeting the phosphoinositide 3-kinase (PI3K) pathway. Studies have shown that derivatives of this compound can selectively inhibit cancer cell proliferation in vitro and in vivo, making it a candidate for further development as an anticancer agent .
Inhibition of Tyrosinase
Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is crucial for treating hyperpigmentation disorders. The compound has been evaluated for its ability to inhibit tyrosinase activity, showing competitive inhibition characteristics. This suggests potential applications in cosmetic formulations aimed at reducing skin pigmentation and treating conditions like melasma .
Neuroprotective Effects
Preliminary studies indicate that this compound may possess neuroprotective properties. It has been suggested that the compound can mitigate oxidative stress in neuronal cells, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to elucidate the mechanisms behind these effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is critical for optimizing its efficacy and safety profile. Modifications to the pyrazolo[1,5-a]pyrimidine structure have been explored to enhance biological activity while minimizing toxicity. For instance, variations in substituents on the phenyl rings can significantly impact the compound's binding affinity to target enzymes .
Case Study 1: Antitumor Efficacy
A recent study assessed the antitumor efficacy of this compound in xenograft models of breast cancer. The results indicated a dose-dependent reduction in tumor size compared to control groups, with minimal side effects observed .
Case Study 2: Tyrosinase Inhibition
Another investigation focused on the compound's ability to inhibit tyrosinase in human melanoma cells. The study reported an IC50 value indicating effective inhibition at low concentrations, supporting its potential use in dermatological applications .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as:
3-Phenylpyrazolo[1,5-a]pyrimidin-7-amine: Lacks the fluorine substituent, which may result in different biological activity and binding properties.
5-Methylpyrazolo[1,5-a]pyrimidin-7-amine: Lacks the fluorophenyl group, which may affect its chemical reactivity and biological interactions.
3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine: Contains a chlorine substituent instead of fluorine, which may alter its electronic properties and reactivity.
The unique combination of the fluorophenyl and methyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action based on recent research findings.
- Molecular Formula: C₁₃H₁₁FN₄
- Molecular Weight: 242.25 g/mol
- CAS Number: 685106-57-4
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. Specifically, this compound has been shown to inhibit cancer cell proliferation in various studies. For instance, a study demonstrated that this compound could induce apoptosis in HeLa cells (cervical cancer cells) through the activation of caspase pathways, leading to cell cycle arrest and increased reactive oxygen species (ROS) production .
Enzymatic Inhibition
This compound also acts as an inhibitor of specific enzymes, particularly those involved in cancer progression. The inhibition of kinases such as PI3K and mTOR has been documented, which are critical in signaling pathways associated with cell growth and survival. The selectivity for these targets suggests a potential for developing targeted therapies for cancers that exhibit aberrant signaling through these pathways .
The mechanism by which this compound exerts its biological effects involves the following:
- Interaction with Kinases: The compound binds to the ATP-binding site of kinases, inhibiting their activity and disrupting downstream signaling pathways .
- Induction of Apoptosis: By promoting mitochondrial dysfunction and activating apoptotic pathways, the compound can lead to programmed cell death in cancer cells .
- Generation of Reactive Oxygen Species (ROS): Increased ROS levels contribute to oxidative stress, further promoting apoptosis in malignant cells .
Case Studies
- HeLa Cell Studies:
- In Vivo Studies:
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4/c1-8-6-12(15)18-13(17-8)11(7-16-18)9-2-4-10(14)5-3-9/h2-7H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSKANVWHNBSBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.